N-Boc-1-fluoro-3-phenyl-2-propylamine
Description
N-Boc-1-fluoro-3-phenyl-2-propylamine is a fluorinated amine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine nitrogen. Its molecular structure includes a fluorine atom at the 1-position, a phenyl group at the 3-position, and a propylamine backbone. The Boc group enhances stability during synthetic processes, allowing selective deprotection under acidic conditions.
Properties
CAS No. |
2089289-03-0 |
|---|---|
Molecular Formula |
C14H20FNO2 |
Molecular Weight |
253.31 g/mol |
IUPAC Name |
tert-butyl N-(1-fluoro-3-phenylpropan-2-yl)carbamate |
InChI |
InChI=1S/C14H20FNO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17) |
InChI Key |
YSUIOQVGIFCYDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-fluoro-3-phenyl-2-propylamine typically involves the reaction of 1-fluoro-3-phenyl-2-propylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
1-fluoro-3-phenyl-2-propylamine+Boc2O→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Boc-1-fluoro-3-phenyl-2-propylamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used.
Deprotection Reactions: The major product is 1-fluoro-3-phenyl-2-propylamine.
Scientific Research Applications
N-Boc-1-fluoro-3-phenyl-2-propylamine is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in the design and synthesis of potential therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Boc-1-fluoro-3-phenyl-2-propylamine involves its role as a precursor in various chemical reactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-Boc-1-fluoro-3-phenyl-2-propylamine, a comparative analysis with structurally related compounds is provided below. Key differences in substituents, protecting groups, and functional groups are highlighted.
Structural and Functional Group Comparisons
Key Observations
Halogen Effects: The fluorine in this compound contributes to enhanced electronegativity and metabolic stability compared to the chlorine in N-(2-chloroethyl)-N-methylpropan-1-amine . In contrast, the 4-fluorophenyl group in the furopyridine derivative demonstrates how fluorine’s position on an aromatic ring can modulate electronic properties and lipophilicity.
Protecting Groups :
- The Boc group in the target compound offers reversible protection under mild acidic conditions (e.g., trifluoroacetic acid), whereas the butyl carbamate in requires distinct deprotection strategies. The Boc group’s tert-butyl moiety enhances solubility in organic solvents compared to bulkier cycloheptylpropyl groups .
Aromatic Substituents: The phenyl group in this compound increases lipophilicity compared to non-aromatic analogs like .
Research Findings and Implications
- Synthetic Utility : The Boc group’s compatibility with fluorinated intermediates makes this compound a versatile precursor in multi-step syntheses, as seen in carbamate-forming reactions in .
- Biological Relevance : Fluorine’s role in improving pharmacokinetic properties (e.g., half-life) is evident in , suggesting similar benefits for the target compound in drug design.
- Stability Considerations : Chlorine-containing analogs like may exhibit higher reactivity in nucleophilic substitutions, whereas fluorine’s stability could reduce unwanted side reactions.
Biological Activity
N-Boc-1-fluoro-3-phenyl-2-propylamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound contains a fluorine atom, which can significantly influence its biological activity by enhancing lipophilicity and affecting receptor interactions. The presence of the Boc (tert-butyloxycarbonyl) group serves as a protective group that can be removed under specific conditions to yield the active amine form.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Key areas of interest include:
- Antitumor Activity : Initial studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications in the structure can lead to enhanced binding affinities to Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells .
- Neuroprotective Effects : Investigations into compounds containing similar amine functionalities have demonstrated neuroprotective properties, particularly through inhibition of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases .
- Opioid Receptor Interaction : The compound's structure suggests potential interactions with opioid receptors, which are critical for pain modulation. Studies have shown that fluorinated compounds can enhance binding affinities at μ-opioid receptors, indicating a possible analgesic effect .
Table 1: Biological Activity Summary
Case Study: Antitumor Activity
In a study evaluating the antitumor potential of structurally related compounds, it was found that modifications to the amine group significantly increased cytotoxicity against H146 small-cell lung cancer cells. The most potent analogs demonstrated IC50 values in the low nanomolar range, indicating strong inhibitory effects on cell proliferation .
Case Study: Neuroprotective Mechanism
A detailed investigation into the neuroprotective mechanisms of similar compounds revealed that they could prevent hypoxia-induced neuronal death in animal models. This effect was attributed to the selective inhibition of nNOS, leading to reduced production of harmful nitric oxide species .
Q & A
Q. What strategies enhance the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate in buffers (pH 4–9) and monitor degradation via LC-MS.
- Lyophilization : Improve shelf-life by removing water.
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., esters) to mask reactive sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
